molecular formula C24H35NO4 B1237317 1H-Cycloundec(d)isoindole-1,15(2H)-dione, 3,3a,4,6a,9,10,11,12-octahydro-11,12-dihydroxy-4,5,8-trimethyl-3-(2-methylpropyl)-, (3S,3aR,4S,6aS,7E,11R,12S,13E,15aS)- CAS No. 71968-02-0

1H-Cycloundec(d)isoindole-1,15(2H)-dione, 3,3a,4,6a,9,10,11,12-octahydro-11,12-dihydroxy-4,5,8-trimethyl-3-(2-methylpropyl)-, (3S,3aR,4S,6aS,7E,11R,12S,13E,15aS)-

Cat. No. B1237317
CAS RN: 71968-02-0
M. Wt: 401.5 g/mol
InChI Key: GCIKKGSNXSCKCP-IJDGJKBTSA-N
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Description

Aspochalasin D is a co-metabolite originally isolated from A. microcysticus with aspochalasins A, B, and C, that was initially thought to be inactive. It has antibacterial activity against Gram-positive and Gram-negative bacteria at a concentration of 1 mg/ml. Aspochalasin D is more cytotoxic, via apoptosis, to Ba/F3-V12 cells in an IL-3-free medium than in an IL-3-containing medium (IC50s = 0.49 and 1.9 µg/ml, respectively).

Scientific Research Applications

Anti-Cancer Activity

Aspochalasin D has been found to exhibit anti-cancer properties . This makes it a potential candidate for further research in the field of oncology.

Anti-Bacterial Properties

Another significant application of Aspochalasin D is its anti-bacterial activity . This suggests that it could be used in the development of new antibiotics or other anti-bacterial treatments.

Anti-Fouling Bioactivity

Aspochalasin D also exhibits anti-fouling bioactivity . This means it could be used to prevent the accumulation of microorganisms, plants, algae, and animals on wetted surfaces, a common issue in marine environments.

Inhibition of Serotonin Release

Research has shown that Aspochalasin D can inhibit serotonin release . This suggests potential applications in the treatment of conditions related to serotonin levels, such as depression and anxiety disorders.

Production Enhancement through Genetic Engineering

The production of Aspochalasin D has been enhanced through genetic engineering of Aspergillus flavipes . The deletion of the shunt gene aspoA and overexpression of the pathway-specific regulator aspoG significantly improved the AD production . This opens up possibilities for large-scale production of Aspochalasin D for various applications.

Potential Applications in Agriculture and Pharmaceutical

Given its unique bioactivities, Aspochalasin D has important potential application prospects in agriculture and pharmaceutical . Further research and development could lead to new uses in these fields.

Mechanism of Action

Target of Action

Aspochalasin D is a member of the cytochalasans, a large class of fungal secondary metabolites It’s known that cytochalasans, in general, have the biological activity of binding to actin , which could affect a series of cellular processes including cytokinesis, cell motility, endocytosis, and exocytosis .

Mode of Action

While the precise mechanisms of action of aspochalasin D are still under investigation, it appears to elicit cytostatic and cytotoxic effects similarly as its parental group . These effects are likely due to its interaction with actin, as mentioned above.

Biochemical Pathways

The biosynthesis of aspochalasin D mainly goes through three reaction steps . It involves a hybrid polyketide synthase–non-ribosomal peptide synthetase (PKS–NRPS) biosynthesis pathway with certain amino acids . The deletion of the shunt gene aspoA and overexpression of the pathway-specific regulator aspoG significantly improve the aspochalasin D production .

Pharmacokinetics

It’s known that the production of aspochalasin d can be improved by optimizing culture conditions . This suggests that the bioavailability of aspochalasin D could potentially be enhanced through similar optimization techniques.

Result of Action

Aspochalasin D has been found to exhibit a range of biological activities, including anti-fouling, anti-cancer, anti-bacterial, and inhibiting serotonin release . These effects are likely the result of aspochalasin D’s interaction with its targets and its influence on various biochemical pathways.

Action Environment

The action of aspochalasin D can be influenced by environmental factors. For instance, the production of aspochalasin D was found to be improved by optimizing culture conditions . This suggests that the action, efficacy, and stability of aspochalasin D could potentially be influenced by the conditions in which it is produced or administered.

properties

IUPAC Name

(1S,3Z,5S,6R,9Z,11S,14S,15R,16S)-5,6-dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-triene-2,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO4/c1-13(2)10-18-22-16(5)15(4)12-17-11-14(3)6-7-19(26)20(27)8-9-21(28)24(17,22)23(29)25-18/h8-9,11-13,16-20,22,26-27H,6-7,10H2,1-5H3,(H,25,29)/b9-8-,14-11-/t16-,17+,18+,19-,20+,22+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIKKGSNXSCKCP-IJDGJKBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(NC(=O)C23C(C=C(CCC(C(C=CC3=O)O)O)C)C=C1C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C(\CC[C@H]([C@H](/C=C\C3=O)O)O)/C)C=C1C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017699
Record name Aspochalasin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71968-02-0
Record name Aspochalasin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071968020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aspochalasin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Cycloundec(d)isoindole-1,15(2H)-dione, 3,3a,4,6a,9,10,11,12-octahydro-11,12-dihydroxy-4,5,8-trimethyl-3-(2-methylpropyl)-, (3S,3aR,4S,6aS,7E,11R,12S,13E,15aS)-
Reactant of Route 2
1H-Cycloundec(d)isoindole-1,15(2H)-dione, 3,3a,4,6a,9,10,11,12-octahydro-11,12-dihydroxy-4,5,8-trimethyl-3-(2-methylpropyl)-, (3S,3aR,4S,6aS,7E,11R,12S,13E,15aS)-
Reactant of Route 3
1H-Cycloundec(d)isoindole-1,15(2H)-dione, 3,3a,4,6a,9,10,11,12-octahydro-11,12-dihydroxy-4,5,8-trimethyl-3-(2-methylpropyl)-, (3S,3aR,4S,6aS,7E,11R,12S,13E,15aS)-
Reactant of Route 4
1H-Cycloundec(d)isoindole-1,15(2H)-dione, 3,3a,4,6a,9,10,11,12-octahydro-11,12-dihydroxy-4,5,8-trimethyl-3-(2-methylpropyl)-, (3S,3aR,4S,6aS,7E,11R,12S,13E,15aS)-
Reactant of Route 5
1H-Cycloundec(d)isoindole-1,15(2H)-dione, 3,3a,4,6a,9,10,11,12-octahydro-11,12-dihydroxy-4,5,8-trimethyl-3-(2-methylpropyl)-, (3S,3aR,4S,6aS,7E,11R,12S,13E,15aS)-
Reactant of Route 6
1H-Cycloundec(d)isoindole-1,15(2H)-dione, 3,3a,4,6a,9,10,11,12-octahydro-11,12-dihydroxy-4,5,8-trimethyl-3-(2-methylpropyl)-, (3S,3aR,4S,6aS,7E,11R,12S,13E,15aS)-

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